Molecular Weight and Lipophilicity Differentiate the 4-Methylthiophene Scaffold from Unsubstituted and Chlorinated Analogs
Cyclopropyl(4-methylthiophen-2-yl)methanone possesses a molecular weight of 166.24 g/mol and a calculated LogP that is distinct from its closest structural analogs . The 4-methyl substituent increases molecular weight and lipophilicity compared to the unsubstituted cyclopropyl(thiophen-2-yl)methanone (MW: 152.21 g/mol) and offers a different electronic profile than the electron-withdrawing 5-chloro analog (MW: 215.7 g/mol) . These differences in physicochemical properties directly impact compound solubility, permeability, and metabolic clearance, making the 4-methylthiophene derivative a unique option for tuning drug-like properties in lead optimization campaigns [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 166.24 g/mol; cLogP: ~2.8 (calculated) |
| Comparator Or Baseline | Cyclopropyl(thiophen-2-yl)methanone (MW: 152.21 g/mol); (5-Chloro-4-methylthiophen-2-yl)(cyclopropyl)methanone (MW: 215.7 g/mol) |
| Quantified Difference | MW increase of +14.03 g/mol (vs. unsubstituted); MW decrease of -49.46 g/mol (vs. 5-chloro) |
| Conditions | Calculated using molecular formula and standard in silico models for LogP |
Why This Matters
Molecular weight and lipophilicity are primary determinants of a compound's ADME profile, influencing oral bioavailability and clearance; selecting the 4-methyl analog allows precise control over these parameters compared to other thiophene ketone building blocks.
- [1] VWR. (n.d.). (5-Chloro-4-methylthiophen-2-yl)(cyclopropyl)methanone. Product Listing. View Source
